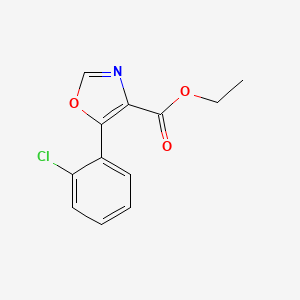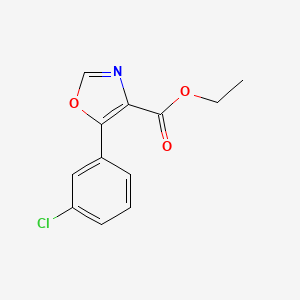
2-Formyl-5-(3-nitrophenyl)phenol, 95%
Vue d'ensemble
Description
2-Formyl-5-(3-nitrophenyl)phenol, 95% (2F5NPP) is an organic compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 173-176 °C and a boiling point of 270-274 °C. The compound is highly useful due to its low toxicity, good solubility in organic solvents, and its ability to form complexes with transition metals.
Applications De Recherche Scientifique
2-Formyl-5-(3-nitrophenyl)phenol, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as aryl-substituted amines and heterocyclic compounds. It can also be used as a catalyst for the oxidation of alcohols and aldehydes. Additionally, 2-Formyl-5-(3-nitrophenyl)phenol, 95% has been used in the synthesis of aryl-substituted heterocyclic compounds, such as quinolines and isoquinolines. It has also been used as a ligand in coordination chemistry, and as a reagent in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-(3-nitrophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an oxidizing agent, which can oxidize alcohols and aldehydes to form their corresponding carboxylic acids. Additionally, it is believed that the compound can act as a catalyst for the formation of various organic compounds, such as aryl-substituted amines and heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-nitrophenyl)phenol, 95% are not fully understood. However, it is believed that the compound can act as an oxidizing agent, which can oxidize alcohols and aldehydes to form their corresponding carboxylic acids. Additionally, it is believed that the compound can act as a catalyst for the formation of various organic compounds, such as aryl-substituted amines and heterocyclic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(3-nitrophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that the compound has a low toxicity, which makes it safe to handle in laboratory settings. Additionally, the compound is highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, there are also some limitations. For example, the compound is highly reactive and can easily react with other compounds, which can cause unwanted side reactions in lab experiments. Additionally, the compound can be difficult to work with due to its low melting point and boiling point.
Orientations Futures
There are several potential future directions for the use of 2-Formyl-5-(3-nitrophenyl)phenol, 95%. One potential direction is the use of the compound as a catalyst for the formation of various organic compounds, such as aryl-substituted amines and heterocyclic compounds. Additionally, the compound could be used in the synthesis of polymers and as a ligand in coordination chemistry. Finally, the compound could be used to study the mechanism of action of various organic compounds and to explore the biochemical and physiological effects of the compound.
Méthodes De Synthèse
2-Formyl-5-(3-nitrophenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of 2-formylphenol with 3-nitrophenyl chloroformate. This process begins with the reaction of 2-formylphenol with sodium hydroxide, followed by the addition of 3-nitrophenyl chloroformate. This reaction is then followed by the addition of aqueous sodium hydroxide and then heated to a temperature of 100°C for approximately two hours. After cooling to room temperature, a yellow-orange precipitate is formed which is then filtered, washed with aqueous sodium hydroxide, and dried to obtain the desired product.
Propriétés
IUPAC Name |
2-hydroxy-4-(3-nitrophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-11-5-4-10(7-13(11)16)9-2-1-3-12(6-9)14(17)18/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJBHBIWXYUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626530 | |
| Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343604-01-3 | |
| Record name | 3-Hydroxy-3′-nitro[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343604-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















